



Application Notes and Protocols for Muscle Biopsy Analysis in Losmapimod Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the muscle biopsy analysis protocols relevant to the clinical trials of **losmapimod** for Facioscapulohumeral Muscular Dystrophy (FSHD). **Losmapimod** is a selective p38 α / β mitogen-activated protein kinase (MAPK) inhibitor investigated for its potential to reduce the expression of the DUX4 gene, the root cause of FSHD.[1][2] While the ReDUX4 Phase 2b clinical trial did not meet its primary endpoint of significantly changing DUX4-driven gene expression, the analysis of muscle biopsies provided valuable insights and was crucial for assessing the drug's mechanism of action and informing the design of subsequent trials.[3][4]

Introduction to Losmapimod and its Mechanism of Action in FSHD

Facioscapulohumeral Muscular Dystrophy is a genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle. [1] The DUX4 protein is toxic to muscle cells and its expression leads to muscle fiber death and replacement with fat, resulting in progressive muscle weakness.[1][5] **Losmapimod** inhibits the p38α/β MAPK pathway, which is believed to be a regulator of DUX4 expression.[3][6] Preclinical studies demonstrated that **losmapimod** could reduce DUX4 expression in FSHD patient-derived muscle cells.[7] Consequently, a key objective of the clinical trials was to determine if this effect translated to patients, with muscle biopsies being the primary tool for this assessment.



Quantitative Data from Losmapimod Clinical Trials

The following tables summarize the key quantitative findings from the muscle biopsy analyses in the **losmapimod** clinical trials.

Table 1: Primary Endpoint Results of the ReDUX4 Phase 2b Trial[3][4]

Outcome Measure	Losmapimod (n=40)	Placebo (n=40)	Difference	p-value
Least Squares Mean Change from Baseline in DUX4-driven Gene Expression	0.83 (SE 0.61)	0.40 (SE 0.65)	0.43 (SE 0.56)	0.56

As measured by quantitative RT-PCR in skeletal muscle biopsies at week 16 or 36. The primary endpoint was not met.

Table 2: Pharmacokinetics and Target Engagement in Muscle from the Phase 1 Trial[8]

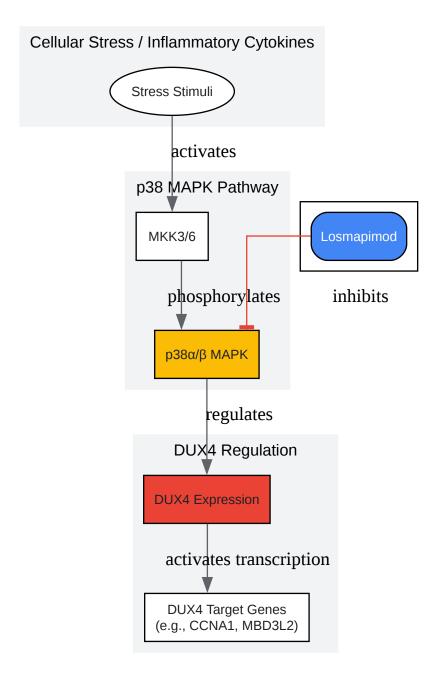
Parameter	Losmapimod 7.5 mg (n=6)	Losmapimod 15 mg (n=6)
Mean Drug Concentration in Muscle (ng/g)	42.1 ± 10.5	97.2 ± 22.4
Target Engagement in Muscle	Observed	Observed

Target engagement was assessed by the ratio of phosphorylated HSP27 (pHSP27) to total HSP27 (tHSP27) in muscle biopsies at day 14.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for muscle biopsy analysis.

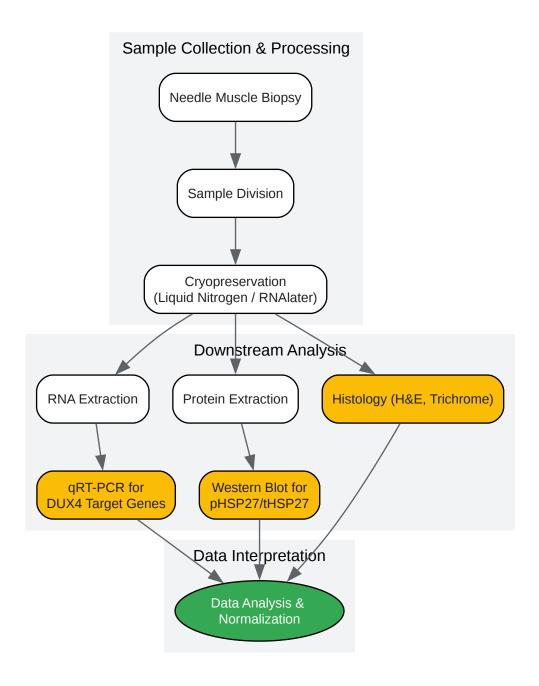




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Caption: p38 MAPK signaling pathway and the inhibitory action of **losmapimod** on DUX4 expression.





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Caption: General experimental workflow for muscle biopsy analysis in **losmapimod** clinical trials.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the **losmapimod** clinical trials.



Muscle Biopsy Collection and Handling

- Procedure: Needle muscle biopsies are performed on a muscle identified as suitable by Magnetic Resonance Imaging (MRI).[6]
- Sample Processing: Immediately after collection, the biopsy sample is divided.
 - A portion for RNA analysis is preserved in a stabilizing agent (e.g., RNAlater) or flashfrozen in liquid nitrogen and stored at -80°C.
 - A portion for protein analysis is flash-frozen in liquid nitrogen and stored at -80°C.
 - A portion for histology is oriented on a cork disk, coated in optimal cutting temperature
 (OCT) compound, and frozen in isopentane cooled by liquid nitrogen.

Gene Expression Analysis: DUX4-driven Gene Panel by qRT-PCR

This protocol is based on the methodology used in the ReDUX4 trial to assess the primary endpoint.[9]

- Objective: To quantify the expression of a panel of six DUX4-regulated genes and three reference genes.
- Materials:
 - Frozen muscle biopsy tissue
 - RNA extraction kit (e.g., TRIzol reagent, Qiagen RNeasy Fibrous Tissue Mini Kit)
 - High-Capacity cDNA Reverse Transcription Kit
 - TaqMan Gene Expression Assays for the target and reference genes
 - Quantitative PCR instrument (e.g., Fluidigm BioMark HD)
- Target and Reference Genes:[9]



- DUX4 Target Genes: CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, ZSCAN4
- Reference Genes: TBP, HMBS, CDKN1B

Protocol:

- RNA Extraction: Total RNA is isolated from 20-30 mg of frozen muscle tissue according to the manufacturer's protocol of the chosen RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
- cDNA Synthesis: First-strand cDNA is synthesized from 1-2 μg of total RNA using a reverse transcription kit.
- Quantitative RT-PCR:
 - The qRT-PCR is performed using a high-throughput platform such as the Fluidigm BioMark 96.96 Dynamic Array with TaqMan Gene Expression Assays.
 - The reaction mixture typically includes cDNA, TaqMan Universal PCR Master Mix, and the specific gene expression assay for each target and reference gene.
 - A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

Data Analysis:

- The cycle threshold (Ct) values are obtained for each gene.
- The raw Ct for each of the 6 DUX4 target genes is normalized to the geometric mean of the Ct values of the three reference genes to generate a normalized Ct (ΔCt).
- The "DUX4 activity" is reported as the average of the normalized Cts of the six target genes.[1]

Protein Analysis: Target Engagement by Western Blot for pHSP27/tHSP27



This protocol is representative of the method used to assess **losmapimod**'s target engagement in the Phase 1 trial.[8]

- Objective: To determine the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27 (tHSP27) as a measure of p38 MAPK pathway inhibition.
- Materials:
 - Frozen muscle biopsy tissue
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF membranes
 - Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total-HSP27
 - Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
 - Chemiluminescent substrate
 - Imaging system
- Protocol:
 - Protein Extraction: Frozen muscle tissue is homogenized in ice-cold lysis buffer. The lysate is centrifuged, and the supernatant containing the total protein is collected.
 - Protein Quantification: The total protein concentration is determined using a BCA assay.
 - SDS-PAGE and Western Blotting:
 - Equal amounts of total protein (20-30 μg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
 - The separated proteins are transferred to a PVDF membrane.



- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with the primary antibodies against pHSP27 and tHSP27, diluted in the blocking buffer.
- After washing with TBST, the membrane is incubated with the appropriate HRPconjugated secondary antibodies for 1 hour at room temperature.
- The membrane is washed again, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Data Analysis: The band intensities for pHSP27 and tHSP27 are quantified using densitometry software. The ratio of pHSP27 to tHSP27 is calculated for each sample to determine the level of target engagement.

Histological Analysis

This is a general protocol for the histological assessment of muscle biopsies, which is a standard procedure in muscular dystrophy research.

- Objective: To evaluate muscle fiber morphology, signs of necrosis, regeneration, and interstitial fibrosis.
- Materials:
 - OCT-embedded frozen muscle sections (8-10 μm thick)
 - Hematoxylin and Eosin (H&E) stain
 - Gomori Trichrome stain
 - Microscope
- · Protocol:
 - Sectioning: Cryosections of the muscle tissue are cut and mounted on glass slides.



Staining:

- H&E Staining: Slides are stained with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink). This stain is used to assess overall muscle architecture, fiber size variability, and the presence of inflammatory infiltrates.
- Gomori Trichrome Staining: This stain differentiates between muscle fibers (red/purple), collagen (green/blue), and nuclei (dark blue/black). It is particularly useful for identifying fibrosis.
- Microscopic Examination: The stained sections are examined by a trained pathologist to assess various features, including:
 - Variability in muscle fiber size
 - Presence of necrotic or regenerating fibers
 - Extent of central nucleation
 - Degree of endomysial and perimysial fibrosis
 - Presence of inflammatory cell infiltrates.

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